Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate
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Overview
Description
Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-keto esters in the presence of a catalyst, usually a strong acid like sulfuric acid or a Lewis acid such as aluminum chloride .
Starting Materials: Resorcinol and ethyl acetoacetate.
Catalyst: Sulfuric acid or aluminum chloride.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 100°C to 150°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, green chemistry principles are often employed to minimize waste and reduce the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives with potential biological activities.
Biology: Studied for its potential as an antioxidant and antimicrobial agent.
Medicine: Investigated for its anti-inflammatory, anticoagulant, and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating electrons.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with similar biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
4-Methylumbelliferone: A coumarin derivative with anti-inflammatory and anticancer properties.
Uniqueness
Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate is unique due to its specific structural modifications, which enhance its biological activities and make it a valuable compound for various applications. Its acetyl and ester groups contribute to its increased stability and bioavailability compared to other coumarin derivatives .
Properties
CAS No. |
61467-57-0 |
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Molecular Formula |
C13H10O6 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
methyl 7-acetyloxy-2-oxochromene-6-carboxylate |
InChI |
InChI=1S/C13H10O6/c1-7(14)18-11-6-10-8(3-4-12(15)19-10)5-9(11)13(16)17-2/h3-6H,1-2H3 |
InChI Key |
SCFJODQVGAGBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)C(=O)OC |
Origin of Product |
United States |
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